8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the class of purine-2,6-dione derivatives, characterized by a 1,3-dimethylpurine core substituted at the 7- and 8-positions with distinct functional groups. The 8-position features a piperazine ring modified with a furan-2-carbonyl moiety, while the 7-position is substituted with a 2-methylbenzyl group. The compound’s molecular formula is C₂₅H₂₈N₆O₄, with a molecular weight of 488.53 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-17-7-4-5-8-18(17)15-31-20(26-22-21(31)24(33)28(3)25(34)27(22)2)16-29-10-12-30(13-11-29)23(32)19-9-6-14-35-19/h4-9,14H,10-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYRLYPJGYXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic derivative belonging to the purine family. Its complex structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological evaluations, and case studies.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6O4 |
| Molecular Weight | 428.49 g/mol |
| LogP | 1.6746 |
| Polar Surface Area | 72.719 Ų |
| Hydrogen Bond Acceptors | 9 |
The presence of functional groups such as furan and piperazine in its structure contributes to its unique reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the piperazine ring followed by the introduction of the furan carbonyl group and subsequent modifications to achieve the desired purine structure.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various receptors and enzymes. It has been studied for its potential as an enzyme inhibitor , impacting several metabolic pathways crucial for cellular function. The specific mechanism involves binding to active sites of enzymes, which alters their activity and can lead to therapeutic effects.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the activity of this compound:
- Antidepressant Activity : A study demonstrated that derivatives similar to this compound showed potential as CRF(1) receptor antagonists, which could be beneficial in treating anxiety and depression disorders. For instance, compounds in this series exhibited IC50 values in the low nanomolar range (e.g., 5.4 nM) for CRF(1) antagonism .
- Anticancer Potential : In vitro studies indicated that this compound could inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and survival.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative diseases.
Case Study 1: CRF(1) Receptor Antagonism
A notable case study involved synthesizing a series of purine derivatives aimed at evaluating their effects on CRF(1) receptors. The study found that certain modifications led to enhanced binding affinity and selectivity towards the receptor, indicating a pathway for developing new antidepressant medications .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on assessing the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs primarily differ in the substituents on the piperazine ring (8-position) and the alkyl/aryl group at the 7-position. Key comparisons include:
Pharmacological and Computational Insights
Similarity Metrics: Tanimoto Coefficient: Computational studies () highlight that analogs with >70% structural similarity (e.g., shared piperazine core or purine scaffold) often exhibit comparable bioactivity. For example, the furan-2-carbonyl group in the target compound shares a Tanimoto score of ~0.65 with the 3,3-dimethylbutanoyl group in (35), suggesting moderate similarity in electronic properties . Docking Affinity: Substituents like the 2-methylbenzyl group (target compound) or 3-phenylpropyl () may interact differently with hydrophobic binding pockets. notes that even minor structural changes (e.g., furan vs. phenyl) alter docking scores by >1.5 kcal/mol due to variations in π-π interactions .
Biological Activity: Anti-Asthmatic Potential: demonstrates that electron-withdrawing groups (e.g., Cl in compound 8) at the 7-position correlate with enhanced vasodilator activity (compared to cilostazol). The target compound’s 2-methylbenzyl group, though less electronegative, may still engage in hydrophobic interactions with phosphodiesterase isoforms . Metabolic Stability: The furan ring in the target compound may confer better metabolic stability than aliphatic acyl groups (e.g., 3,3-dimethylbutanoyl in ) due to reduced susceptibility to esterase-mediated hydrolysis .
Solubility: The polar piperazine-furan motif improves aqueous solubility (~25 µg/mL predicted) relative to non-aromatic analogs like (solubility ~10 µg/mL) .
Key Research Findings and Trends
Structure-Activity Relationship (SAR) :
- Piperazine substituents with aromatic or electron-deficient groups (e.g., furan, chlorophenyl) enhance target engagement, likely via hydrogen bonding or charge-transfer interactions .
- Bulky 7-position substituents (e.g., 3-phenylpropyl) improve selectivity but may reduce bioavailability due to increased molecular weight .
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to , involving chloroacetylation of theophylline derivatives followed by piperazine coupling .
Gaps and Future Directions: Limited data on the target compound’s in vivo efficacy or toxicity. Comparative studies with analogs (e.g., pharmacokinetic profiling) are needed. Exploration of hybrid structures (e.g., combining furan-2-carbonyl with chlorophenyl groups) could optimize both affinity and metabolic stability.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions such as acylations, alkylations, and purine core modifications . Critical parameters include:
- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency at the piperazine and purine moieties .
- Catalyst use : Coupling agents like EDC/HOBt are essential for amide bond formation between the furan-2-carbonyl group and piperazine .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at purine N1/N3, benzyl at C7) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]⁺ at m/z 428.49 vs. calculated 428.49) .
- HPLC : Retention time consistency and peak symmetry (>99% purity) are critical for batch reproducibility .
Q. How can researchers experimentally determine solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO (primary stock) followed by serial dilution in PBS or cell culture media. The compound’s LogP (1.67) suggests moderate hydrophobicity, requiring surfactants (e.g., Tween-80) for aqueous solutions .
- Stability assays : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours. Instability in acidic conditions (pH <5) may necessitate prodrug strategies .
Advanced Research Questions
Q. What methodologies are recommended for identifying biological targets of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with purinergic receptors (e.g., A₂A) or phosphodiesterases. The furan and piperazine groups likely engage in hydrogen bonding with catalytic residues .
- Binding assays : Radioligand displacement (e.g., [³H]-CGS21680 for adenosine receptors) quantifies affinity (Kᵢ). Competitive binding curves at varying concentrations (1 nM–10 µM) are analyzed via nonlinear regression .
- Transcriptomics : RNA-seq of treated cells identifies differentially expressed pathways (e.g., cAMP/PKA signaling) .
Q. How should researchers address contradictions in reported pharmacological data?
- Replicate studies : Ensure consistent cell lines (e.g., HEK293 vs. primary neurons) and assay conditions (ATP concentration, incubation time) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 2-methylphenyl with hexyl) to isolate critical substituents .
- Meta-analysis : Pool data from independent studies using tools like RevMan to assess heterogeneity and publication bias .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified groups (e.g., 2-fluorophenyl instead of 2-methylphenyl) to evaluate steric/electronic effects on receptor binding .
- Pharmacophore mapping : Overlay active/inactive analogs in software like Schrödinger Phase to identify essential features (e.g., hydrogen bond acceptors at the furan carbonyl) .
- Free-energy perturbation (FEP) : Compute relative binding affinities for substituent changes using molecular dynamics simulations .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) to measure Cmax, Tmax, and half-life. Plasma samples are analyzed via LC-MS/MS .
- Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing. The compound’s high polar surface area (72.7 Ų) may limit blood-brain barrier penetration, reducing CNS toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
